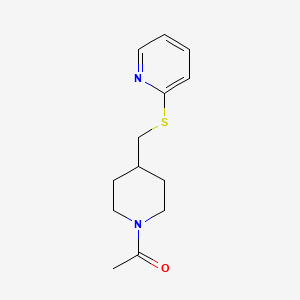

![molecular formula C14H20N2O2S2 B6506047 2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine CAS No. 1421476-27-8](/img/structure/B6506047.png)

2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

The design and synthesis of a new class of nonpeptide direct thrombin inhibitors, built on the structure of 1-(pyridin-4-yl)piperidine-4-carboxamide, are described .Physical And Chemical Properties Analysis

The physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . The density of a similar compound, 4-piperidin-1-ylpyridine, is 1.0±0.1 g/cm3 and its boiling point is 281.2±13.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of biologically active compounds, including inhibitors of enzymes and receptors. It has also been used as a building block for the synthesis of peptides and peptide-like compounds. In addition, this compound has been used in the synthesis of prodrugs, which are drugs that are inactive until they are metabolized in the body.

Mecanismo De Acción

Target of Action

Piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets. For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Piperidine derivatives often interact with their targets by binding to them, thereby modulating their activity . The exact nature of this interaction and the resulting changes would depend on the specific target.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine has a number of advantages for use in lab experiments. It is a relatively stable compound, making it easy to store and handle. It is also relatively inexpensive compared to other compounds. However, this compound has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.

Direcciones Futuras

There are a number of potential future directions for the use of 2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine in scientific research. It could be used to synthesize more complex compounds, such as peptides and peptide-like compounds. It could also be used to develop new prodrugs and drug delivery systems. In addition, this compound could be used to develop new therapeutic agents for the treatment of various diseases. Finally, this compound could be used to develop new diagnostic agents for the detection of various diseases.

Métodos De Síntesis

2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine can be synthesized in two steps, starting with the reaction of 1-cyclopropanesulfonyl-4-piperidinol with thionyl chloride to form 1-cyclopropanesulfonyl-4-piperidinium chloride. The second step involves the reaction of the 1-cyclopropanesulfonyl-4-piperidinium chloride with pyridine to form this compound.

Safety and Hazards

Propiedades

IUPAC Name |

2-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfanyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S2/c17-20(18,13-4-5-13)16-9-6-12(7-10-16)11-19-14-3-1-2-8-15-14/h1-3,8,12-13H,4-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJNARCWOBXRSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorophenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505967.png)

![1-(2,4-dimethylphenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea](/img/structure/B6505974.png)

![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2,4-dichlorobenzoate](/img/structure/B6505997.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6506008.png)

![2-(3,4-dimethoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6506031.png)

![3-(4-methoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B6506035.png)

![2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine](/img/structure/B6506039.png)

![1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)-2-(2-methylphenoxy)ethan-1-one](/img/structure/B6506062.png)

![2-(4-fluorophenyl)-1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6506066.png)

![1-(furan-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B6506069.png)

![1-(5-bromofuran-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B6506077.png)